Eg5-IN-1

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C23H16ClFN4O |

|---|---|

分子量 |

418.8 g/mol |

IUPAC名 |

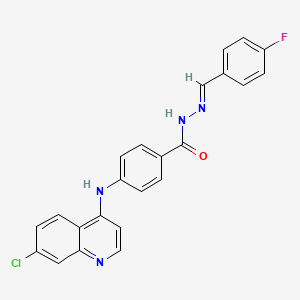

4-[(7-chloroquinolin-4-yl)amino]-N-[(E)-(4-fluorophenyl)methylideneamino]benzamide |

InChI |

InChI=1S/C23H16ClFN4O/c24-17-5-10-20-21(11-12-26-22(20)13-17)28-19-8-3-16(4-9-19)23(30)29-27-14-15-1-6-18(25)7-2-15/h1-14H,(H,26,28)(H,29,30)/b27-14+ |

InChIキー |

QZNZOQDFKRZJOE-MZJWZYIUSA-N |

異性体SMILES |

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)F |

正規SMILES |

C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)F |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Eg5-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Eg5-IN-1, a potent inhibitor of the human kinesin spindle protein Eg5 (also known as KSP or KIF11). Eg5 is a crucial motor protein for the establishment and maintenance of the bipolar mitotic spindle, making it a key target in oncology drug development. Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells.

Core Mechanism of Action: Allosteric Inhibition of Eg5 ATPase Activity

This compound functions as an allosteric inhibitor of the Eg5 motor domain. Its mechanism of action is centered on the non-competitive inhibition of the microtubule-stimulated ATPase activity of Eg5. By binding to a site distinct from the ATP-binding pocket, this compound induces conformational changes that prevent the efficient hydrolysis of ATP, which is essential for the motor function of Eg5. This inhibition of ATPase activity disrupts the ability of Eg5 to slide microtubules, leading to the formation of characteristic monopolar spindles, mitotic arrest, and ultimately, apoptotic cell death.

Binding Site and Molecular Interactions

Molecular docking and molecular dynamics simulations have elucidated the binding mode of this compound within an allosteric pocket of the Eg5 motor domain. This pocket is formed by residues from helix α2, loop L5, and helix α3. The binding of this compound is stabilized by a network of hydrophobic interactions and hydrogen bonds with key residues within this pocket.

The 4-aminoquinoline core of this compound is predicted to form crucial interactions, while the hybrid structure allows for additional contacts that enhance binding affinity and inhibitory potency. The stability of the this compound-Eg5 complex has been computationally validated, indicating a durable inhibitory effect.

Quantitative Data Presentation

The inhibitory activity of this compound and related compounds has been quantified using biochemical assays. The following tables summarize the key in vitro data.

| Compound | Malachite Green Assay IC50 (µM)[1] | Steady-State ATPase Assay IC50 (µM)[1] |

| This compound (6c) | 1.97 ± 0.23 | - |

| Compound 4 | 2.32 ± 0.23 | 5.39 ± 1.39 |

| Compound 6d | - | - |

| Compound 6g | - | - |

| Compound 6h | - | - |

Note: A dash (-) indicates that the data was not provided in the primary literature.

Signaling Pathway and Cellular Consequences

The inhibition of Eg5 by this compound initiates a cascade of cellular events that culminate in apoptosis. The primary consequence of Eg5 inhibition is the failure of centrosome separation, leading to the formation of a monopolar spindle.[2] This structural defect activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome alignment before the onset of anaphase.[3] Prolonged activation of the SAC due to the persistent presence of the monopolar spindle leads to mitotic arrest.[2][3] If the cell is unable to resolve this arrest, it will ultimately undergo apoptosis, often through the activation of the caspase cascade.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Malachite Green ATPase Assay

This assay colorimetrically measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Eg5.

Materials:

-

Purified Eg5 protein

-

Assay buffer (e.g., 20 mM PIPES pH 6.8, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

ATP solution

-

This compound and other test compounds dissolved in DMSO

-

Malachite Green reagent (containing malachite green, ammonium molybdate, and a surfactant in acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound and control compounds in assay buffer.

-

Add a fixed concentration of Eg5 protein to each well of the microplate.

-

Add the diluted compounds to the wells and incubate for a defined period (e.g., 10 minutes) at room temperature to allow for binding.

-

Initiate the reaction by adding a saturating concentration of ATP to each well.

-

Incubate the reaction for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).

-

Stop the reaction by adding the Malachite Green reagent. This reagent forms a colored complex with the released inorganic phosphate.

-

Incubate for color development (e.g., 15-20 minutes) at room temperature.

-

Measure the absorbance at a wavelength of approximately 620-650 nm using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Steady-State ATPase Assay

This is a coupled enzyme assay that continuously measures ATP hydrolysis by linking it to the oxidation of NADH.

Materials:

-

Purified Eg5 protein

-

Microtubules (taxol-stabilized)

-

Assay buffer (e.g., 25 mM ACES, pH 6.9, 2 mM Mg-acetate, 2 mM K-EGTA, 0.1 mM K-EDTA, 1 mM β-mercaptoethanol)

-

ATP solution

-

This compound and other test compounds dissolved in DMSO

-

Coupling system: phosphoenolpyruvate (PEP), pyruvate kinase (PK), lactate dehydrogenase (LDH), and NADH

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of this compound and control compounds.

-

In a microplate well, combine the assay buffer, coupling system components (PEP, PK, LDH, NADH), a fixed concentration of microtubules, and the test compound.

-

Add a fixed concentration of Eg5 protein to the mixture.

-

Initiate the reaction by adding ATP.

-

Immediately start monitoring the decrease in absorbance at 340 nm over time in a kinetic mode. The rate of NADH oxidation is directly proportional to the rate of ADP production by Eg5.

-

Calculate the steady-state ATPase rate from the linear phase of the reaction.

-

Determine the IC50 value by plotting the ATPase rates against the inhibitor concentrations and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

This compound and control compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or control compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.

Immunofluorescence Staining of Mitotic Spindles

This technique is used to visualize the cellular effects of Eg5 inhibition on the mitotic spindle.

Materials:

-

Cancer cell line grown on coverslips

-

This compound and control compounds

-

Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 1-5% BSA or normal goat serum in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells grown on coverslips with this compound or a vehicle control for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).

-

Fix the cells with an appropriate fixative.

-

Permeabilize the cells to allow antibody entry.

-

Block non-specific antibody binding with a blocking solution.

-

Incubate the cells with the primary antibody against α-tubulin.

-

Wash the cells to remove unbound primary antibody.

-

Incubate with the fluorescently labeled secondary antibody.

-

Wash the cells to remove unbound secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Visualize the mitotic spindles using a fluorescence microscope. Cells treated with this compound are expected to exhibit a high proportion of monopolar spindles.

References

Eg5-IN-1: A Technical Guide to its Discovery, Synthesis, and In Vitro Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a crucial motor protein involved in the formation and maintenance of the bipolar mitotic spindle, a key structure for proper chromosome segregation during cell division. Its specific role in mitosis and its upregulation in various cancers make it an attractive target for the development of novel anticancer therapeutics. Inhibition of Eg5 leads to the formation of monopolar spindles, mitotic arrest, and subsequent apoptotic cell death in cancer cells. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Eg5-IN-1, a potent inhibitor of Eg5.

Discovery of this compound

This compound, also referred to as compound 6c, is a 4-aminoquinoline hybrid identified through a rational drug design approach. The discovery process involved the design and synthesis of a series of 4-aminoquinoline derivatives with the aim of identifying potent Eg5 inhibitors.[1] The selection of the 4-aminoquinoline scaffold was likely inspired by its presence in other biologically active compounds. The subsequent evaluation of these synthesized compounds for their ability to inhibit the ATPase activity of Eg5 led to the identification of this compound as a promising lead compound.

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of a 4-aminoquinoline hydrazone derivative. While the specific, detailed reaction conditions and purification methods for this compound are proprietary and not fully disclosed in publicly available literature, a general synthetic scheme for related 4-aminoquinoline hybrids has been described. The synthesis generally proceeds through the reaction of a 4-chloroquinoline derivative with a suitable amine, followed by further modification to introduce the hydrazone moiety.

General Synthetic Approach for 4-Aminoquinoline Hydrazone Derivatives:

A typical synthesis would involve the nucleophilic aromatic substitution of a 4-chloroquinoline with an appropriate amino-substituted benzoic acid hydrazide. The final hydrazone is then formed by the condensation of the resulting intermediate with a substituted aldehyde.

Biological Activity and Data

The inhibitory activity of this compound against the Eg5 motor protein has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the potency of an inhibitor.

| Compound | Assay Type | IC50 (µM) | Reference |

| This compound (6c) | Malachite Green ATPase Assay | 1.97 ± 0.23 | [1] |

| Compound 4 | Malachite Green ATPase Assay | 2.32 ± 0.23 | [1] |

| Compound 4 | Steady-State ATPase Assay | 5.39 ± 1.39 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the reproducibility and further development of this compound.

Eg5 ATPase Activity Assay (Malachite Green Method)

This assay quantifies the enzymatic activity of Eg5 by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.

Materials:

-

Purified recombinant Eg5 protein

-

Microtubules (taxol-stabilized)

-

Assay Buffer (e.g., 25 mM PIPES/KOH pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT, 10 µM taxol)

-

ATP solution

-

This compound (or other test compounds) dissolved in DMSO

-

Malachite Green Reagent

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, microtubules, and Eg5 enzyme in a 96-well plate.

-

Add the test compound (this compound) at various concentrations to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Pre-incubate the plate at the desired temperature (e.g., 25°C) for a defined period.

-

Initiate the reaction by adding a specific concentration of ATP to all wells.

-

Incubate the reaction for a set time (e.g., 30 minutes) at the same temperature.

-

Stop the reaction by adding the Malachite Green reagent. This reagent also initiates color development.

-

After a short incubation period for color stabilization, measure the absorbance at a wavelength of approximately 620 nm using a microplate reader.

-

Calculate the percentage of Eg5 inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vitro Anti-proliferative Activity (SRB Assay)

The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a widely used method for cytotoxicity screening.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Cell culture medium and supplements (e.g., DMEM, FBS)

-

This compound (or other test compounds)

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (this compound) and a vehicle control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates several times with water to remove TCA and excess medium.

-

Stain the fixed cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry completely.

-

Solubilize the protein-bound dye by adding Tris base solution to each well.

-

Measure the absorbance at approximately 515 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each compound concentration.

-

Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Visualizations

Eg5 Inhibitor Drug Discovery Workflow

Caption: A flowchart illustrating the typical workflow for the discovery and development of Eg5 inhibitors.

Eg5 Mechanism of Action and Inhibition

Caption: The role of Eg5 in mitosis and the consequence of its inhibition by this compound.

References

The Critical Role of Eg5 in Mitotic Spindle Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of a bipolar mitotic spindle is a prerequisite for accurate chromosome segregation during cell division. The kinesin-5 motor protein, Eg5 (also known as KIF11 or KSP), plays an indispensable role in this process. As a homotetrameric, plus-end-directed microtubule motor, Eg5 is responsible for generating the outward pushing force that separates the duplicated centrosomes and establishes spindle bipolarity. Inhibition of Eg5 leads to the formation of characteristic monopolar spindles and subsequent mitotic arrest, making it a compelling target for the development of anti-cancer therapeutics. This technical guide provides an in-depth overview of the core functions of Eg5 in mitotic spindle formation, its regulation through complex signaling pathways, and quantitative data on its activity and inhibition. Detailed experimental protocols for studying Eg5 function are also provided to facilitate further research in this critical area of cell biology and drug discovery.

The Core Function of Eg5 in Mitosis

Eg5 is a member of the kinesin-5 family of motor proteins, which are evolutionarily conserved and essential for mitosis in most eukaryotes.[1] The primary function of Eg5 is to establish and maintain the bipolarity of the mitotic spindle.[2] It achieves this by crosslinking antiparallel microtubules emanating from opposing spindle poles and sliding them apart.[3] This ATP-dependent pushing force is critical during prophase for the separation of duplicated centrosomes, the organizing centers for the spindle microtubules.[4]

In the absence of functional Eg5, the outward force required to separate the centrosomes is lost. Consequently, the spindle collapses into a monopolar structure, with the chromosomes arranged in a rosette-like pattern around a single aster of microtubules.[5] This aberrant spindle structure activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest and, ultimately, apoptosis in many cancer cells.[6][7] This unique and critical role in mitosis, coupled with its minimal function in non-dividing cells, has positioned Eg5 as a prime target for the development of novel anti-mitotic cancer therapies.[6]

Signaling Pathways Regulating Eg5 Activity

The activity and localization of Eg5 are tightly regulated throughout the cell cycle by a network of signaling pathways, primarily involving post-translational modifications such as phosphorylation. Several key kinases have been identified that modulate Eg5 function at specific sites, ensuring its timely and spatially controlled action during mitosis.

Regulation by Cyclin-Dependent Kinase 1 (Cdk1)

Cdk1, a master regulator of mitosis, phosphorylates Eg5 at a conserved threonine residue (Thr926 in human Eg5) located in its C-terminal tail.[8][9] This phosphorylation event is crucial for the localization of Eg5 to the mitotic spindle.[7][8] The modification enhances the binding affinity of Eg5 for microtubules, ensuring its accumulation on the spindle apparatus during mitosis.[6][10] Dephosphorylation of this site as cells exit mitosis leads to the dissociation of Eg5 from the spindle.

Regulation by Aurora A Kinase

Aurora A kinase, another key mitotic regulator, has also been implicated in the control of Eg5 function.[11] While the precise molecular consequences are still being fully elucidated, Aurora A is known to phosphorylate Eg5 and is essential for bipolar spindle assembly, particularly in cells with compromised Eg5 activity.[12][13] This suggests a role for Aurora A in fine-tuning Eg5's function and potentially in mediating alternative pathways for spindle formation.

The Plk1-Nek9-Nek6/7 Signaling Cascade

A hierarchical signaling cascade involving Polo-like kinase 1 (Plk1) and members of the NIMA-related kinase (Nek) family also plays a critical role in regulating Eg5. Plk1 activates Nek9, which in turn phosphorylates and activates Nek6 and Nek7.[2][14] Nek6/7 then directly phosphorylates Eg5 on Ser1033 in its tail domain.[4][15] This phosphorylation is crucial for the accumulation of Eg5 at the centrosomes during prophase, which is a prerequisite for efficient centrosome separation.[2][14]

Regulation by Src Family Kinases

Recent studies have revealed that Src family kinases (SFKs) phosphorylate Eg5 on multiple tyrosine residues (Y125, Y211, and Y231) within its motor domain. Phosphorylation at these sites has been shown to diminish the motor activity of Eg5. This suggests a mechanism for fine-tuning the enzymatic activity of Eg5 during spindle formation to ensure optimal spindle morphology.

Quantitative Data on Eg5 Function and Inhibition

The study of Eg5 has generated a wealth of quantitative data that is crucial for understanding its mechanism of action and for the development of effective inhibitors.

Eg5 ATPase Kinetics

The motor activity of Eg5 is powered by ATP hydrolysis. The kinetic parameters of this process have been characterized for different constructs of the Eg5 motor domain.

| Eg5 Construct | kcat (s-1) | K1/2,Mt (μM) | Km,ATP (μM) | Reference |

| Eg5-367 | 5.5 | 0.7 | 25 | [9] |

| Eg5-437 | 2.9 | 4.5 | 19 | [9] |

| apoEg5 (basal) | 0.017 | - | 0.17 | [16] |

Effects of Eg5 Inhibitors on ATPase Activity and Mitotic Arrest

A number of small molecule inhibitors targeting Eg5 have been developed. Their potency is typically quantified by their half-maximal inhibitory concentration (IC50) for ATPase activity and for inducing mitotic arrest in cell-based assays.

| Inhibitor | Basal ATPase IC50 (μM) | MT-activated ATPase IC50 (μM) | Mitotic Arrest IC50 (μM) | Reference |

| S-trityl-L-cysteine | 1.0 | 0.14 | 0.7 | [14] |

| YL001 | 1.18 | - | 14.27 (monopolar phenotype) | [17] |

| Monastrol | - | ~14-20 | ~50-60 | [18] |

| BRD9876 | - | 1.3 | - | [8] |

| Eg5 Inhibitor V, trans-24 | - | 0.65 | - | [19] |

Impact of Eg5 Inhibition on Spindle Integrity and Microtubule Dynamics

Inhibition of Eg5 has profound effects on the structural integrity of the mitotic spindle and the dynamics of its constituent microtubules.

| Condition | Spindle Phenotype (% monopolar) | Microtubule Growth Rate (nm/s) | Microtubule Shrinkage Rate (nm/s) | Catastrophe Frequency (events/min) | Reference |

| Control | 0% | 66 ± 26 | - | - | [8] |

| STLC (L5 inhibitor) | 69 ± 9% | - | - | - | [8] |

| BRD9876 (rigor inhibitor) | 1 ± 1% | - | - | - | [8] |

| Eg5 depletion | >90% | - | - | - | [20] |

| Control (in vitro) | - | - | - | - | [21] |

| + HSET (in vitro) | - | - | - | - | [21] |

| + MCAK (in vitro) | - | - | - | - | [21] |

Note: Quantitative data on microtubule dynamics specifically in the context of Eg5 inhibition in live cells is complex and varies between cell types and experimental conditions. The provided data on microtubule growth rate is for Eg5 dimers in an in vitro assay. The data on catastrophe frequency is from an in vitro reconstitution assay with other microtubule-associated proteins and is included to illustrate the types of parameters measured.

Experimental Protocols

Detailed methodologies are essential for the accurate study of Eg5 function. The following sections provide step-by-step protocols for key experiments.

Immunofluorescence Staining for Eg5 and Microtubules

This protocol describes the visualization of Eg5 localization on the mitotic spindle in cultured mammalian cells, such as HeLa cells.

Materials:

-

HeLa cells cultured on sterile glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibodies: Rabbit anti-Eg5 and Mouse anti-α-tubulin

-

Secondary antibodies: Goat anti-rabbit IgG (Alexa Fluor 488) and Goat anti-mouse IgG (Alexa Fluor 594)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

Procedure:

-

Cell Culture: Seed HeLa cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.

-

Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Dilute the primary antibodies (anti-Eg5 and anti-α-tubulin) in blocking buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibodies in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

-

Mounting: Wash the cells once with PBS and then mount the coverslips onto microscope slides using mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for DAPI, Alexa Fluor 488, and Alexa Fluor 594.

In Vitro Microtubule Gliding Assay

This assay allows for the direct observation of the motor activity of purified Eg5 protein.

Materials:

-

Purified Eg5 motor protein

-

Rhodamine-labeled, taxol-stabilized microtubules

-

Microscope slides and coverslips

-

Casein solution

-

Motility buffer (e.g., BRB80, MgCl2, EGTA, DTT)

-

ATP solution

-

Oxygen scavenger system (e.g., glucose oxidase, catalase, glucose)

Procedure:

-

Flow Chamber Assembly: Construct a flow chamber by affixing a coverslip to a microscope slide with double-sided tape, creating a narrow channel.

-

Blocking: Introduce casein solution into the flow chamber and incubate for 5 minutes to block non-specific binding.

-

Washing: Wash the chamber with motility buffer.

-

Motor Binding: Introduce the purified Eg5 motor protein into the chamber and incubate for 5 minutes to allow it to adsorb to the glass surface.

-

Washing: Wash the chamber with motility buffer to remove unbound motors.

-

Microtubule Addition: Introduce the fluorescently labeled microtubules into the chamber and allow them to bind to the motors.

-

Initiate Motility: Add motility buffer containing ATP and an oxygen scavenger system to the chamber.

-

Imaging: Immediately visualize the gliding movement of the microtubules using time-lapse total internal reflection fluorescence (TIRF) microscopy. The velocity of microtubule gliding can be determined by tracking the movement of individual microtubules over time.

Eg5 ATPase Activity Assay

This protocol describes a common method for measuring the microtubule-stimulated ATPase activity of Eg5 using a coupled enzyme assay.

Materials:

-

Purified Eg5 motor protein

-

Taxol-stabilized microtubules

-

Assay buffer (e.g., PIPES, MgCl2, EGTA)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

ATP solution

-

96-well plate

-

Spectrophotometer

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, PEP, NADH, PK, LDH, and varying concentrations of microtubules.

-

Add Eg5: Add a fixed concentration of purified Eg5 to each well.

-

Equilibration: Incubate the plate at 25°C for a few minutes to allow the temperature to equilibrate.

-

Initiate Reaction: Initiate the reaction by adding ATP to each well.

-

Measurement: Immediately begin monitoring the decrease in NADH absorbance at 340 nm over time using a spectrophotometer. The rate of ATP hydrolysis is proportional to the rate of NADH oxidation.

-

Data Analysis: Calculate the ATPase activity (moles of ATP hydrolyzed per mole of Eg5 per second) from the rate of absorbance change. To determine the effect of inhibitors, perform the assay in the presence of varying concentrations of the inhibitor and calculate the IC50 value.

Conclusion and Future Directions

Eg5 is a cornerstone of mitotic spindle assembly, and its intricate regulation highlights the complexity of cell division. The wealth of research into its function has not only deepened our understanding of this fundamental biological process but has also paved the way for the development of targeted cancer therapies. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of Eg5 and to exploit its therapeutic potential.

Future research will likely focus on several key areas. A deeper understanding of the interplay between different signaling pathways in the regulation of Eg5 will be crucial. The development of novel Eg5 inhibitors that can overcome resistance mechanisms is a significant challenge in the field of oncology. Furthermore, exploring the non-canonical roles of Eg5 in cellular processes beyond mitosis may open up new avenues for therapeutic intervention in a broader range of diseases. Continued investigation into the biophysical properties of Eg5 and its interaction with microtubules at the single-molecule level will provide further insights into the precise mechanisms of force generation within the mitotic spindle.

References

- 1. Inhibition of Eg5 acts synergistically with checkpoint abrogation in promoting mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An automated in vitro motility assay for high-throughput studies of molecular motors - Lab on a Chip (RSC Publishing) DOI:10.1039/C8LC00547H [pubs.rsc.org]

- 4. A Novel Eg5 Inhibitor (LY2523355) Causes Mitotic Arrest and Apoptosis in Cancer Cells and Shows Potent Antitumor Activity in Xenograft Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gliding Assay | Writing in Biology - Section 1 [bcrc.bio.umass.edu]

- 8. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanistic Analysis of the Mitotic Kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. researchgate.net [researchgate.net]

- 12. Probing spindle assembly mechanisms with monastrol, a small molecule inhibitor of the mitotic kinesin, Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synergy between inhibitors of two mitotic spindle assembly motors undermines an adaptive response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Immunofluorescence staining [protocols.io]

- 16. ATPase Mechanism of Eg5 in the Absence of Microtubules: Insight into Microtubule Activation and Allosteric Inhibition by Monastrol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. rupress.org [rupress.org]

- 20. Frontiers | Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC [frontiersin.org]

- 21. Microtubule minus-end stability is dictated by the tubulin off-rate - PMC [pmc.ncbi.nlm.nih.gov]

Eg5-IN-1: A Comprehensive Technical Guide to a Novel KSP Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Eg5-IN-1, a potent and specific inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11. Eg5 is a crucial motor protein in the process of mitosis, specifically in the formation and maintenance of the bipolar spindle. Its inhibition leads to mitotic arrest and subsequent apoptosis in proliferating cells, making it a compelling target for anticancer drug development. This compound, a 4-aminoquinoline hybrid compound, has emerged as a promising lead molecule in this class. This document details the mechanism of action, quantitative inhibitory data, and comprehensive experimental protocols for the evaluation of this compound and similar compounds.

Introduction to KSP and the Role of Eg5 in Mitosis

The Kinesin Spindle Protein (KSP), or Eg5, is a member of the kinesin-5 superfamily of microtubule-based motor proteins. It is a homotetrameric protein that utilizes the energy from ATP hydrolysis to move along microtubules. During the early stages of mitosis, Eg5 is responsible for pushing the two centrosomes apart, a critical step for the establishment of a bipolar spindle. The proper segregation of chromosomes into two daughter cells is dependent on the correct formation and function of this bipolar spindle.

Inhibition of Eg5's motor activity prevents centrosome separation, leading to the formation of a characteristic "monopolar spindle" or "monoaster". This aberrant spindle structure activates the spindle assembly checkpoint (SAC), causing the cell to arrest in mitosis. Prolonged mitotic arrest ultimately triggers the apoptotic cell death pathway. Due to its essential and specific role in mitosis, Eg5 is an attractive target for cancer therapy, as its inhibition selectively affects rapidly dividing cancer cells while sparing non-dividing normal cells.

This compound: A Novel 4-Aminoquinoline KSP Inhibitor

This compound is a potent inhibitor of Eg5, identified as compound 6c in a study focused on the design and synthesis of 4-aminoquinoline hybrids.[1] It demonstrates significant inhibitory activity against the ATPase function of Eg5.

Mechanism of Action

This compound functions as an allosteric inhibitor of Eg5. It binds to a pocket on the motor domain that is distinct from the ATP and microtubule binding sites. This binding event is thought to induce a conformational change in the Eg5 protein that ultimately prevents its ATP hydrolysis cycle and its ability to "walk" along microtubules. This leads to the cessation of the outward pushing force required for centrosome separation, resulting in the formation of monopolar spindles and subsequent mitotic arrest and apoptosis.

Quantitative Data

The following table summarizes the key quantitative data for this compound's inhibitory activity.

| Parameter | Value | Description | Reference |

| IC50 (Eg5 ATPase activity) | 1.97 µM | The half maximal inhibitory concentration against the basal ATPase activity of purified Eg5 protein. | [1] |

Further quantitative data on the effects of this compound in various cancer cell lines and in vivo models is the subject of ongoing research.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize Eg5 inhibitors like this compound.

Eg5 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the Eg5 motor protein and is used to determine the inhibitory potential of test compounds. A common method is the pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled enzyme assay.

Principle: The hydrolysis of ATP by Eg5 produces ADP. In the presence of phosphoenolpyruvate (PEP) and pyruvate kinase (PK), ADP is converted back to ATP, with the concomitant conversion of PEP to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Purified recombinant human Eg5 motor domain

-

Microtubules (taxol-stabilized)

-

ATP

-

Phosphoenolpyruvate (PEP)

-

Pyruvate Kinase (PK)

-

Lactate Dehydrogenase (LDH)

-

NADH

-

Assay Buffer (e.g., 25 mM PIPES-KOH, pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)

-

Test compound (this compound) dissolved in DMSO

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.

-

Add the test compound (this compound) at various concentrations to the wells of the microplate. Include a DMSO control.

-

Add purified Eg5 protein to the wells.

-

To measure microtubule-stimulated ATPase activity, add taxol-stabilized microtubules to the wells. For basal activity, omit microtubules.

-

Initiate the reaction by adding a solution of ATP and MgCl2.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25°C).

-

Calculate the rate of NADH consumption from the linear phase of the reaction.

-

Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of a test compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. The yellow tetrazolium salt, MTT, is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Complete cell culture medium

-

Test compound (this compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

In Vivo Xenograft Tumor Model

This experiment evaluates the antitumor efficacy of a test compound in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line

-

Matrigel (optional, to enhance tumor formation)

-

Test compound (this compound) formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Human cancer cells are harvested and resuspended in a suitable medium, often mixed with Matrigel.

-

The cell suspension is subcutaneously injected into the flank of the immunocompromised mice.

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into treatment and control groups.

-

The test compound (this compound) and vehicle are administered to the respective groups according to a predetermined dosing schedule (e.g., daily, once weekly) and route (e.g., oral gavage, intraperitoneal injection).

-

Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²).

-

The body weight of the mice is also monitored as an indicator of toxicity.

-

At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

-

The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Visualizations

Signaling Pathway of Eg5 Inhibition

Caption: Mechanism of this compound induced mitotic arrest and apoptosis.

Experimental Workflow for Eg5 Inhibitor Evaluation

Caption: A typical workflow for the preclinical evaluation of an Eg5 inhibitor.

Logical Relationship of this compound's Mechanism

Caption: The causal chain from this compound binding to apoptosis.

Conclusion

This compound represents a promising chemical scaffold for the development of novel anticancer therapeutics. Its potent and specific inhibition of the KSP motor protein Eg5 highlights the potential of targeting mitotic machinery for cancer treatment. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this compound and other related KSP inhibitors. Future studies should focus on expanding the quantitative analysis of this compound's efficacy in a broader range of cancer models and optimizing its pharmacological properties for potential clinical translation.

References

Unraveling the Interphase Persona: A Technical Guide to the Non-Mitotic Functions of the Mitotic Kinesin Eg5

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinesin spindle protein Eg5 (also known as KIF11) is a well-established and critical player in cell division, where its motor activity is essential for the formation and maintenance of the bipolar mitotic spindle.[1][2] Consequently, Eg5 has been a prominent target for the development of anti-mitotic cancer therapies.[3][4][5] However, a growing body of evidence reveals that Eg5's functional repertoire extends beyond mitosis, playing significant roles in a variety of interphase cellular processes.[1][6] This technical guide provides an in-depth exploration of these non-mitotic functions, offering detailed experimental protocols, quantitative data, and visual representations of the underlying molecular mechanisms to support further research and therapeutic development in this expanding field.

Eg5 in Polypeptide Synthesis

Emerging evidence indicates that Eg5 plays a crucial role in ensuring the efficiency of protein synthesis during interphase.[6][7][8]

Mechanism of Action

During interphase, a pool of Eg5 associates with ribosomes and is essential for optimal nascent polypeptide synthesis.[7][8] It is proposed that Eg5 acts as a molecular link between 80S ribosomes and microtubules, facilitating the elongation and termination stages of translation.[6][7] Inhibition of Eg5 leads to a slowdown in ribosome transit rates and an accumulation of polysomes, suggesting defects in these later stages of protein synthesis.[7] While the precise mechanism of interaction is still under investigation, two models are considered: a direct binding of Eg5 to the ribosome, or an indirect association via an unidentified linker molecule.[7]

Caption: Eg5's role in linking ribosomes to microtubules to enhance polypeptide synthesis.

Experimental Protocols

This protocol is designed to demonstrate the physical association between Eg5 and ribosomes in interphase cells.

-

Cell Culture and Lysis:

-

Culture HeLa or other suitable cells to 80-90% confluency.

-

Synchronize cells in interphase by treatment with thymidine (2 mM) for 16-24 hours.

-

Harvest cells and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-Eg5 antibody (e.g., rabbit polyclonal, Cell Signaling Technology #7625) or a control IgG overnight at 4°C with gentle rotation.[9]

-

Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

-

Washing and Elution:

-

Wash the beads three to five times with lysis buffer.

-

Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with antibodies against Eg5 and ribosomal proteins (e.g., anti-RPS6).

-

This assay quantifies the effect of Eg5 inhibition on overall protein synthesis.

-

Cell Treatment:

-

Plate cells and allow them to adhere.

-

Treat cells with an Eg5 inhibitor (e.g., monastrol or S-trityl-L-cysteine (STLC)) at various concentrations for a short duration (1-4 hours) to avoid mitotic arrest.[7]

-

-

Metabolic Labeling:

-

Incubate the treated cells with a medium containing ³⁵S-methionine/cysteine for 30-60 minutes.

-

-

Protein Precipitation and Scintillation Counting:

-

Lyse the cells and precipitate the proteins using trichloroacetic acid (TCA).

-

Wash the protein pellets to remove unincorporated radioactive amino acids.

-

Resuspend the pellets and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Normalize the counts to the total protein concentration in each sample.

-

Calculate the percentage of protein synthesis inhibition compared to untreated controls.

-

Quantitative Data

| Parameter | Value | Cell Line | Condition | Reference |

| Protein Synthesis Inhibition | ~40% | HeLa | 24h Eg5 siRNA knockdown | [7] |

| Protein Synthesis Inhibition | ~40% | HeLa | 4h monastrol treatment | [7] |

Eg5 in Protein Transport from the Trans-Golgi Network

Eg5 has been identified as a key motor protein in the transport of specific cargo from the trans-Golgi network (TGN) to the cell surface.[10][11][12]

Mechanism of Action

Eg5 is required for the migration of specific transport carriers, known as CARTS (CARgo Trafficking Signal), from the TGN.[10][11][12] Pharmacological inhibition or siRNA-mediated knockdown of Eg5 leads to a delay in CARTS migration and their accumulation near the Golgi complex, without affecting the biogenesis of these carriers.[10][11] This suggests a direct role for Eg5 in propelling CARTS along microtubules towards the cell periphery. This function appears to be cargo-specific, as the trafficking of other proteins like vesicular stomatitis virus G protein (VSV-G) is not affected by Eg5 inhibition.[10][11]

References

- 1. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent findings and future directions for interpolar mitotic kinesin inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM‑GBSA calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Eg5 and Diseases: From the Well-Known Role in Cancer to the Less-Known Activity in Noncancerous Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinesin molecular motor Eg5 functions during polypeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinesin molecular motor Eg5 functions during polypeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Eg5 Antibody | Cell Signaling Technology [cellsignal.com]

- 10. Kinesin-5/Eg5 is important for transport of CARTS from the trans-Golgi network to the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rupress.org [rupress.org]

- 12. researchgate.net [researchgate.net]

The Role of Eg5 in Protein Synthesis: A Technical Guide to Eg5-IN-1 and its Implications

For Researchers, Scientists, and Drug Development Professionals

Abstract

The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a well-established target for anti-mitotic cancer therapy due to its essential role in the formation of the bipolar spindle during cell division.[1] However, emerging evidence reveals a non-mitotic function for Eg5 in the fundamental cellular process of protein synthesis.[2] This technical guide provides an in-depth analysis of the role of Eg5 in regulating protein synthesis, with a specific focus on the inhibitor Eg5-IN-1. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying mechanisms, experimental methodologies, and potential therapeutic implications. This document summarizes key quantitative data, details experimental protocols, and visualizes the proposed signaling pathways and experimental workflows.

Introduction: Eg5 Beyond Mitosis

Eg5 is a plus-end-directed microtubule motor protein belonging to the kinesin-5 family.[2] Its canonical function involves cross-linking and sliding antiparallel microtubules, a process critical for centrosome separation and the establishment of the bipolar mitotic spindle.[3] Inhibition of Eg5 leads to the formation of monopolar spindles, mitotic arrest, and subsequent apoptosis in proliferating cancer cells.[1]

Recent studies have unveiled a surprising role for Eg5 during interphase, where it is implicated in the regulation of global protein synthesis.[2] Inhibition of Eg5 has been shown to significantly reduce the rate of nascent polypeptide synthesis, suggesting a fundamental role for this motor protein in translation.[2] This discovery opens new avenues for understanding the intricate regulation of protein synthesis and presents novel considerations for the development of Eg5 inhibitors.

The Mechanism of Eg5 in Protein Synthesis Regulation

The current model for Eg5's role in protein synthesis posits a direct, mechanical function rather than its involvement in a classical signaling cascade. Evidence suggests that Eg5 acts as a molecular link between ribosomes and microtubules, thereby enhancing the efficiency of translation.[2]

Association of Eg5 with Ribosomes and Microtubules

During interphase, a fraction of cellular Eg5 associates with ribosomes.[2] This interaction is crucial for the subsequent tethering of ribosomes to the microtubule network. The ATPase activity of Eg5 is essential for this process, indicating that the motor function of Eg5 is actively involved.[2] Inhibition of Eg5 disrupts the association between ribosomes and microtubules, leading to a decrease in translation efficiency.[2]

Impact on Translation Elongation and Termination

By facilitating the interaction between ribosomes and microtubules, Eg5 is thought to optimize the elongation and/or termination phases of protein synthesis.[2] The exact mechanism by which this occurs is still under investigation, but it is hypothesized that the microtubule network may serve as a scaffold that organizes polysomes, reduces diffusion limitations, and facilitates the efficient movement of ribosomes along mRNA templates. Inhibition of Eg5 leads to a slowdown in ribosome transit rates and an accumulation of polysomes, indicative of defects in these later stages of translation.[2]

Quantitative Data on Eg5 Inhibition and Protein Synthesis

Several small molecule inhibitors of Eg5 have been utilized to probe its function in protein synthesis. While specific data for this compound in protein synthesis assays are not yet published, the consistent effects observed with other Eg5 inhibitors provide a strong basis for inferring its potential impact.

| Inhibitor | Target | IC50 (ATPase Activity) | Effect on Protein Synthesis | Cell Line(s) | Reference(s) |

| This compound | Eg5 | 1.97 µM | Not yet reported | Not applicable | |

| Monastrol | Eg5 | ~14 µM | ~40% reduction | RPE1, U2OS | [2] |

| Dimethylenastron | Eg5 | Not specified | ~40% reduction | RPE1 | [2] |

| S-trityl-L-cysteine (STLC) | Eg5 | 140 nM | ~40% reduction | RPE1 | [2] |

| Eg5 siRNA | Eg5 | Not applicable | ~30-40% reduction | RPE1, U2OS | [2] |

| Microtubule Disruption (Nocodazole/Colcemid) | Microtubules | Not applicable | ~20-25% reduction | RPE1 | [2] |

Experimental Protocols

Measurement of Global Protein Synthesis via 35S-Methionine/Cysteine Incorporation

This assay is a standard method to quantify the rate of newly synthesized proteins.

Materials:

-

Cells of interest (e.g., RPE1, U2OS)

-

Complete cell culture medium

-

Methionine/Cysteine-free medium

-

35S-Methionine/Cysteine labeling mix (e.g., EasyTag™ EXPRESS 35S Protein Labeling Mix)

-

Eg5 inhibitor (e.g., this compound, Monastrol) or DMSO as a vehicle control

-

Trichloroacetic acid (TCA) solution (10% and 25%)

-

Acetone

-

Scintillation fluid and counter

Protocol:

-

Seed cells in appropriate culture plates and grow to the desired confluency.

-

Treat cells with the Eg5 inhibitor or DMSO for the desired time and concentration. Short incubation times (1-4 hours) are recommended to avoid secondary effects from mitotic arrest.[2]

-

Wash the cells with pre-warmed methionine/cysteine-free medium.

-

Incubate the cells in methionine/cysteine-free medium containing the 35S-labeling mix and the Eg5 inhibitor for 30 minutes.

-

Wash the cells with ice-cold PBS to stop the incorporation.

-

Lyse the cells in an appropriate lysis buffer.

-

Precipitate the proteins by adding cold 25% TCA to the cell lysate and incubate on ice for 30 minutes.

-

Collect the protein precipitate by filtration through glass fiber filters.

-

Wash the filters sequentially with 10% TCA and acetone.

-

Air-dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Normalize the counts to the total protein concentration in a parallel, unlabeled sample.

Polysome Profiling by Sucrose Gradient Centrifugation

This technique separates ribosomal subunits, monosomes, and polysomes based on their size and density, allowing for the assessment of translation initiation and elongation.[4][5][6][7][8]

Materials:

-

Cells of interest

-

Cycloheximide (100 mg/mL stock)

-

Lysis buffer (containing Tris-HCl, KCl, MgCl2, cycloheximide, and RNase inhibitors)

-

Sucrose solutions (e.g., 10% and 50% in lysis buffer)

-

Gradient maker and ultracentrifuge with appropriate rotors (e.g., SW41 Ti)

-

Fractionation system with a UV detector (254 nm)

Protocol:

-

Treat cells with the Eg5 inhibitor or DMSO.

-

Prior to harvesting, treat the cells with cycloheximide (100 µg/mL) for 10-15 minutes to stall translating ribosomes on the mRNA.[5]

-

Wash the cells with ice-cold PBS containing cycloheximide.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation to remove nuclei and mitochondria.

-

Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes.

-

Carefully layer the clarified cell lysate onto the top of the sucrose gradient.

-

Centrifuge at high speed (e.g., 39,000 rpm) for several hours at 4°C.

-

Fractionate the gradient from top to bottom using a fractionation system, continuously monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.

-

Collect fractions for further analysis (e.g., protein or RNA extraction).

Visualization of Signaling Pathways and Workflows

Proposed Mechanism of Eg5 in Protein Synthesis

The following diagram illustrates the proposed role of Eg5 in linking ribosomes to microtubules to facilitate efficient protein synthesis.

Caption: Proposed model of Eg5 mediating the interaction between ribosomes and microtubules.

Experimental Workflow for Assessing Protein Synthesis Inhibition

The following diagram outlines the key steps in a typical experiment to evaluate the effect of an Eg5 inhibitor on protein synthesis.

Caption: Workflow for quantifying the inhibition of protein synthesis.

Discussion and Future Directions

The discovery of Eg5's role in protein synthesis adds a new layer of complexity to our understanding of this essential cellular process and has significant implications for the development of Eg5 inhibitors as anti-cancer agents.

-

Implications for Drug Development: The anti-proliferative effects of Eg5 inhibitors may not solely be due to mitotic arrest but could also be a consequence of reduced protein synthesis, which would impact cell growth and viability. This dual mechanism could be advantageous in a therapeutic context. However, it also raises questions about potential off-target effects in non-dividing cells where Eg5 is expressed and protein synthesis is active.[9]

-

Unanswered Questions: The precise molecular details of the Eg5-ribosome interaction remain to be elucidated. It is unclear whether Eg5 binds directly to ribosomal proteins or RNA, or if an adaptor protein mediates the interaction.[2] Furthermore, the specific mRNAs whose translation is most dependent on Eg5 function are yet to be identified.

-

Future Research: Future studies should focus on validating the effect of this compound on protein synthesis in various cell lines. Advanced techniques such as ribosome profiling (Ribo-Seq) could provide a genome-wide view of the mRNAs whose translation is regulated by Eg5. Elucidating the structural basis of the Eg5-ribosome interaction will also be crucial for a complete understanding of this novel function. There is currently no direct evidence linking Eg5 inhibition to the mTOR or eIF4E phosphorylation signaling pathways, which are canonical regulators of protein synthesis. Investigating potential crosstalk between Eg5-mediated translation and these pathways is a promising area for future research.

Conclusion

The motor protein Eg5 plays a significant, non-mitotic role in the regulation of protein synthesis by physically linking ribosomes to the microtubule network. Inhibition of Eg5, and by extension this compound, is predicted to lead to a substantial reduction in the rate of protein synthesis. This technical guide provides the foundational knowledge, quantitative data, and experimental protocols for researchers to investigate this phenomenon further. A deeper understanding of Eg5's role in translation will not only advance our knowledge of fundamental cell biology but also inform the continued development of Eg5 inhibitors as potential therapeutics.

References

- 1. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinesin molecular motor Eg5 functions during polypeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitions and Down-Regulation of Motor Protein Eg5 Expression in Primary Sensory Neurons Reveal a Novel Therapeutic Target for Pathological Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dirusciolab.com [dirusciolab.com]

- 5. Experimental Protocols for Polysome Profiling and Sequencing - CD Genomics [cd-genomics.com]

- 6. Sucrose gradient protocol for polysome profiles [drummondlab.org]

- 7. Lykke-Andersen Lab [labs.biology.ucsd.edu]

- 8. columbia.edu [columbia.edu]

- 9. Expression of the Mitotic Motor Protein Eg5 in Postmitotic Neurons: Implications for Neuronal Development - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Allosteric Inhibition of the Mitotic Kinesin Eg5

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the allosteric inhibition of Eg5 (also known as KIF11 or KSP), a critical motor protein in mitotic spindle formation. Eg5 represents a key target for anti-cancer therapies due to its exclusive role in proliferating cells, offering a potentially safer alternative to traditional anti-mitotic drugs that target microtubules directly[1]. Inhibition of Eg5's ATPase activity blocks its function, leading to the formation of a characteristic monopolar spindle, mitotic arrest, and subsequent apoptotic cell death[1][2][3]. This document details the mechanisms of allosteric inhibition, presents quantitative data for key inhibitors, outlines essential experimental protocols, and provides visual diagrams of the core concepts and workflows.

The Mechanism of Allosteric Eg5 Inhibition

Eg5 is a homotetrameric, plus-end-directed motor protein that utilizes the energy from ATP hydrolysis to slide antiparallel microtubules apart, a crucial step for separating centrosomes and establishing a bipolar spindle[2][4]. Allosteric inhibitors do not bind to the active ATP-binding site but to distinct pockets on the motor domain. This binding event induces conformational changes that are transmitted to the active site or the microtubule-binding interface, ultimately inhibiting the motor's function[5][6].

Several allosteric sites have been identified, leading to different mechanisms of inhibition:

-

The Loop L5/α2/α3 Pocket : This is the most well-characterized allosteric site, often called the "monastrol-binding site."[7][8] Inhibitors binding here, such as Monastrol and S-trityl-L-cysteine (STLC) , are typically ATP-uncompetitive.[5][9] They trap the Eg5-ADP complex in a state that has a low affinity for microtubules and prevents ADP release, thereby stalling the catalytic cycle.[5][6][9]

-

The α4/α6 Pocket (Site S2) : A second allosteric site is located at the interface of the α4 and α6 helices, approximately 15 Å from the ATP-binding pocket.[10][11][12] Inhibitors like the biphenyl-type compound PVZB1194 and BRD9876 bind here.[9][10] Unlike L5 inhibitors, these compounds can be ATP-competitive, inducing a rigor-like state where Eg5 binds strongly to microtubules but cannot proceed through its mechanochemical cycle.[9]

-

The S1 Site : A novel allosteric site located near the neck linker region has also been explored.[1] A ligand binding here is thought to block the conformational changes of the neck linker that are essential for force generation.[1]

The ultimate cellular phenotype for allosteric Eg5 inhibition is the formation of a monopolar spindle, where duplicated but unseparated centrosomes organize a radial array of microtubules.[1][13]

Quantitative Data for Allosteric Eg5 Inhibitors

The potency of various Eg5 inhibitors has been quantified using a range of biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50), inhibitory constant (Ki), or half-maximal effective concentration (EC50) are common metrics.

| Inhibitor | Allosteric Site | Assay Type | Value | Reference |

| S-trityl-L-cysteine (STLC) | Loop L5/α2/α3 | Basal ATPase Activity | IC50: 1.0 µM | [13][14] |

| Microtubule-activated ATPase | IC50: 140 nM | [13][14] | ||

| Mitotic Arrest (HeLa cells) | IC50: 700 nM | [13][14] | ||

| MT Gliding Velocity | IC50: 500 nM | [15] | ||

| Binding Affinity | Ki,app: <150 nM | [15] | ||

| Monastrol | Loop L5/α2/α3 | Mitotic Arrest (HeLa cells) | IC50: ~25 µM | [13] |

| STLC Analogue (para-methoxy) | Loop L5/α2/α3 | Binding Affinity | Ki,app: ~100 nM | [16] |

| Mitotic Arrest | EC50: 200 nM | [16] | ||

| BRD9876 | α4/α6 | ATP-competitive Inhibition | KI: 3.8 ± 1.5 nM | [9] |

| SRI35566 | S1 Site | Eg5 ATPase Activity | IC50: 65 µM | [1] |

| Filanesib (ARRY-520) | Loop L5/α2/α3 | - | Clinically evaluated | [3][4] |

| Ispinesib (SB-715992) | Loop L5/α2/α3 | - | Clinically evaluated | [9][17] |

Experimental Protocols

Characterizing allosteric inhibitors of Eg5 involves a multi-step process, from initial screening to cellular validation.

Microtubule-Activated ATPase Assay

This assay measures the rate of ATP hydrolysis by Eg5 in the presence of microtubules and is the primary method for quantifying inhibitor potency in vitro.

Principle: The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis. Inhibition is measured as a decrease in the rate of Pi production.

Detailed Protocol: (Adapted from[1])

-

Reagents & Buffers:

-

PIPES buffer (15 mM PIPES, pH 7.0, 1 mM MgCl2)

-

Paclitaxel (20 µM) to stabilize microtubules

-

ATP (200 µM)

-

Purified human Eg5 protein (e.g., 60 nM)

-

Polymerized microtubules (MTs) (e.g., 50 nM)

-

Test compounds in DMSO (serial dilutions)

-

Phosphate detection reagent (e.g., malachite green)

-

-

Procedure:

-

Prepare a master mix in PIPES buffer containing MgCl2, microtubules, Paclitaxel, and ATP.

-

Add 20 µL of the master mix to each well of a 96-well plate.

-

Add Eg5 protein to the wells.

-

Add the test compounds. Typically, a 10-point, two-fold serial dilution is performed, starting from a high concentration (e.g., 1000 µM) to determine the IC50 value. Include positive (known inhibitor like STLC) and negative (DMSO vehicle) controls.

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the enzymatic reaction to proceed.

-

Stop the reaction and measure the amount of free phosphate using a colorimetric detection reagent.

-

Read the absorbance on a plate reader.

-

-

Data Analysis:

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC50 value.

-

Microtubule Gliding Assay

This assay directly visualizes the motor activity of Eg5 and its inhibition.

Principle: Eg5 motors are adsorbed to a glass surface. When fluorescently labeled microtubules and ATP are added, the motors "walk" along the microtubules, causing the microtubules to glide across the surface. The velocity of this gliding is measured.

Detailed Protocol: (Adapted from[18][19])

-

Chamber Preparation:

-

Construct a flow chamber using a microscope slide and a coverslip.

-

-

Assay Procedure:

-

Flow a solution of casein (e.g., 1 mg/ml) into the chamber and incubate for 5 minutes to block non-specific binding. Wash with buffer.

-

Flow in a solution of purified Eg5 motor protein (10-100 nM) and incubate for 5 minutes to allow adsorption to the casein-coated surface. Wash out unbound protein.

-

Prepare a motility buffer containing ATP (e.g., 1 mM), an oxygen-scavenging system (to reduce photobleaching), and the inhibitor at the desired concentration.

-

Flow in fluorescently labeled, taxol-stabilized microtubules diluted in the motility buffer.

-

Seal the chamber and immediately visualize using fluorescence microscopy (e.g., TIRF microscopy).

-

-

Data Analysis:

-

Record time-lapse image sequences of the gliding microtubules.

-

Measure the distance moved by individual microtubules over time to calculate the gliding velocity.

-

Compare velocities in the presence and absence of the inhibitor to quantify inhibition.[15]

-

Cell-Based Mitotic Arrest and Phenotype Assay

This assay confirms that the inhibitor can penetrate the cell membrane and engage its target to produce the expected biological outcome.

Principle: Cells treated with an Eg5 inhibitor will be unable to form a bipolar spindle and will arrest in mitosis with a characteristic monopolar spindle phenotype.

Detailed Protocol: (Adapted from[1][13])

-

Cell Culture:

-

Plate a suitable cancer cell line (e.g., HeLa, HCT116) in a multi-well plate or on coverslips and allow them to adhere.

-

-

Inhibitor Treatment:

-

Treat the cells with various concentrations of the inhibitor for a duration sufficient to allow cells to enter mitosis (e.g., 8-16 hours).

-

-

Immunofluorescence Staining:

-

Fix the cells (e.g., with cold methanol or paraformaldehyde).

-

Permeabilize the cells (e.g., with Triton X-100).

-

Block non-specific antibody binding.

-

Incubate with a primary antibody against α-tubulin to visualize microtubules.

-

Incubate with a fluorescently labeled secondary antibody.

-

Counterstain the DNA with a dye such as DAPI or Hoechst.

-

-

Microscopy and Quantification:

-

Visualize the cells using a fluorescence microscope.

-

Quantify the percentage of cells arrested in mitosis (characterized by condensed chromosomes).

-

Among the mitotic cells, determine the percentage that displays a monopolar spindle phenotype.

-

Calculate the IC50 or EC50 for mitotic arrest by plotting the percentage of arrested cells against the inhibitor concentration.[13]

-

Challenges and Future Directions

A significant challenge in the clinical development of Eg5 inhibitors is acquired drug resistance.[1] Mutations in the allosteric binding pocket can confer resistance to specific inhibitors without significantly impacting the motor's enzymatic function.[6][20] For instance, mutations in the L5 loop can make cells resistant to STLC.[6]

Future research is focused on:

-

Targeting Novel Allosteric Sites: Developing inhibitors that bind to different sites, such as the α4/α6 pocket or the S1 site, could overcome resistance to L5-directed drugs.[1][4]

-

Combination Therapies: Using Eg5 inhibitors in synergy with other established anti-cancer agents may improve therapeutic efficacy.[4]

-

Understanding Allosteric Networks: Combining computational and experimental approaches to further elucidate the dynamic communication networks within the Eg5 motor will aid in the rational design of next-generation inhibitors.[21][22]

By leveraging a deep understanding of its structure and function, the allosteric inhibition of Eg5 remains a promising strategy for the development of targeted cancer therapies.

References

- 1. Discovery of novel allosteric Eg5 inhibitors through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Eg5 targeting agents: From new anti-mitotic based inhibitor discovery to cancer therapy and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC [frontiersin.org]

- 7. Loop 5-directed Compounds Inhibit Chimeric Kinesin-5 Motors: IMPLICATIONS FOR CONSERVED ALLOSTERIC MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Structural basis of new allosteric inhibition in Kinesin spindle protein Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. aacrjournals.org [aacrjournals.org]

- 14. In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structure-activity relationship of S-trityl-L-cysteine analogues as inhibitors of the human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Eg5 is static in bipolar spindles relative to tubulin: evidence for a static spindle matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 20. STLC-resistant cell lines as tools to classify chemically divergent Eg5 targeting agents according to their mode of action and target specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Kinesin-5 allosteric inhibitors uncouple the dynamics of nucleotide, microtubule, and neck-linker binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Investigation of the role of microtubule on the activity of the mitotic kinesin EG5 using multiscale modelling: unravelling molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Mitotic Block: A Technical Guide to the Effects of Eg5-IN-1 on Centrosome Separation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The kinesin spindle protein Eg5 is a critical motor protein essential for the establishment and maintenance of the bipolar mitotic spindle. Its inhibition represents a key therapeutic strategy in oncology. This technical guide provides an in-depth analysis of the effects of Eg5-IN-1, a potent Eg5 inhibitor, on centrosome separation. While specific experimental data for this compound is limited, this document extrapolates its expected cellular and molecular impact based on its reported IC50 of 1.97 µM and the well-documented effects of other Eg5 inhibitors. We present anticipated quantitative data, detailed experimental protocols for characterization, and visual representations of the underlying signaling pathways to guide further research and drug development efforts in this area.

Introduction to Eg5 and its Role in Mitosis

The kinesin-5 motor protein, Eg5 (also known as KIF11 or KSP), is a plus-end-directed microtubule motor that plays an indispensable role during the early stages of mitosis.[1][2] Its primary function is to slide antiparallel microtubules apart, generating an outward pushing force that is crucial for the separation of duplicated centrosomes.[3] This separation is a prerequisite for the formation of a bipolar spindle, which ensures the accurate segregation of chromosomes into two daughter cells.[4] Inhibition of Eg5 activity leads to a characteristic mitotic arrest, where the centrosomes fail to separate, resulting in the formation of a monopolar spindle, often referred to as a "monoaster".[1][2][5] This disruption of mitotic progression ultimately triggers apoptotic cell death in proliferating cancer cells, making Eg5 an attractive target for anticancer therapies.[4][6]

This compound: A Potent Inhibitor of the Eg5 Motor Protein